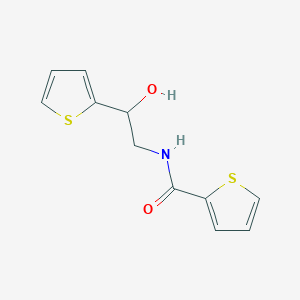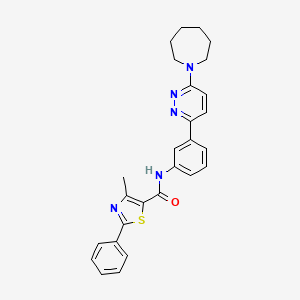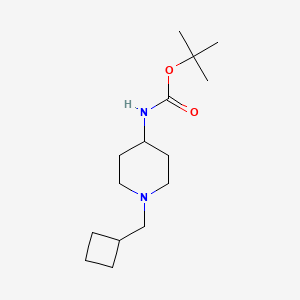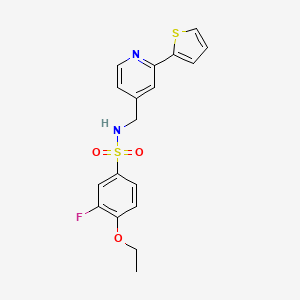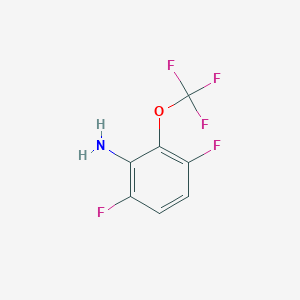
3,6-二氟-2-(三氟甲氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Difluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to an aniline ring
科学研究应用
3,6-Difluoro-2-(trifluoromethoxy)aniline has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethoxy)aniline . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)aniline typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine-containing reagents under controlled conditions. For example, the reaction of 3,6-difluoroaniline with trifluoromethoxybenzene in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 3,6-Difluoro-2-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
相似化合物的比较
Similar Compounds
3-(Difluoromethoxy)aniline: This compound has a similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
2,6-Dibromo-4-(trifluoromethyl)aniline: This compound contains bromine atoms and a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, particularly in the development of fluorinated compounds with enhanced performance characteristics .
属性
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKJISYNOMZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
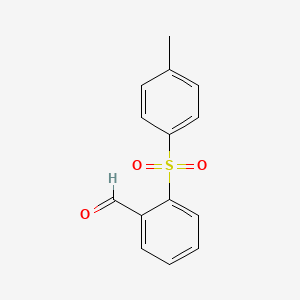
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
methanesulfonamide](/img/structure/B2415381.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)
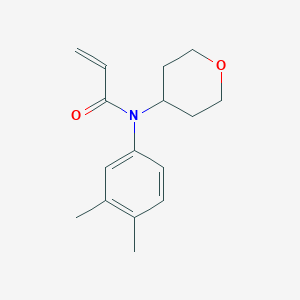
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
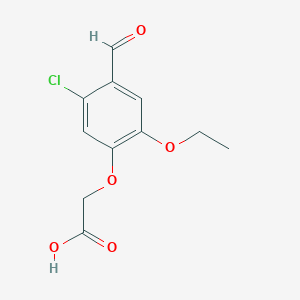
![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2415391.png)
